molecular formula C19H23N5S2 B2730972 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-01-9

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2730972
CAS No.: 868222-01-9
M. Wt: 385.55
InChI Key: LDMSGJBSUPBPIS-UHFFFAOYSA-N
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Description

2-(((5-(Ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a synthetic chemical compound featuring a complex molecular structure that incorporates both a 1,2,4-triazole and a dimethylpyrimidine ring, linked by a thioether bridge. Compounds containing the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Specifically, certain triazole-based compounds have been investigated for their potential as inhibitors of various enzymes, including protein kinases . The presence of multiple sulfur-containing functional groups in this molecule may influence its binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only, such as in vitro assay development and hit-to-lead optimization campaigns in drug discovery. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the available safety data sheets and conduct their own experiments to determine the compound's specific mechanism of action, physicochemical properties, and full spectrum of research applications.

Properties

IUPAC Name

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S2/c1-4-25-19-23-22-17(13-26-18-20-14(2)12-15(3)21-18)24(19)11-10-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSGJBSUPBPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. Characterized by a pyrimidine ring and a triazole moiety, this compound's structure suggests various avenues for therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of the compound is C17H19N5S2C_{17}H_{19}N_{5}S_{2} with a molecular weight of approximately 357.49 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique reactivity and potential interactions with biological systems. The compound exhibits nucleophilic aromatic substitution reactions, particularly at the C-4 position of the pyrimidine ring, making it suitable for further functionalization and derivatization .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of ethylthio and phenethyl groups appears to enhance these properties compared to simpler analogs .

Compound Target Bacteria Activity
This compoundE. coli, S. aureusSignificant inhibition
Other triazole derivativesVarious strainsVariable activity

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines. For example, related triazole compounds have shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .

Cell Line IC50 Value (µM)
HCT-1166.2
T47D27.3

The biological activity of This compound may be attributed to its ability to interact with various biological targets. Modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinities with serotonin receptors, suggesting potential applications in neuropharmacology .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and evaluated for their antimicrobial and anticancer activities. The study concluded that certain derivatives exhibited potent activity against both bacterial strains and cancer cell lines .
  • Comparative Analysis : A comparative analysis of various triazole derivatives highlighted the unique efficacy of compounds containing ethylthio substitutions in enhancing antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s substituents distinguish it from related triazole-pyrimidine hybrids. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name / ID R1 (Triazole Position 5) R2 (Triazole Position 4) Pyrimidine Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Ethylthio Phenethyl 4,6-dimethyl Not reported Not reported Not reported
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzylthio Phenyl Pyridine 146–148 86 Antimicrobial (inferred)
SR26467 (2-((5-((4,6-dimethoxypyrimidin-2-yl)thio)methyl)-4-naphthalen-1-yl-4H-triazol-3-yl)thio)-N-hydroxyacetamide) (4,6-Dimethoxypyrimidin-2-yl)thio Naphthalen-1-yl 4,6-dimethoxy Not reported 32 Metalloproteinase inhibition
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (4,6-Dimethylpyrimidin-2-yl)thio 4-Fluorophenyl 4,6-dimethyl Not reported Not reported Not reported

Key Observations :

  • Pyrimidine Modifications : Unlike SR26467’s methoxy groups , the target’s 4,6-dimethylpyrimidine may reduce polarity, enhancing lipophilicity and bioavailability.
  • Thioether Linkages : The ethylthio group in the target compound is shorter than butylthio or benzylthio chains in analogs (e.g., 5m, 5q ), which could influence solubility and pharmacokinetics.

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